molecular formula C18H13ClN4 B15217046 9-Benzyl-6-chloro-2-phenylpurine CAS No. 176515-40-5

9-Benzyl-6-chloro-2-phenylpurine

Cat. No.: B15217046
CAS No.: 176515-40-5
M. Wt: 320.8 g/mol
InChI Key: ABGRSMRFORNOOE-UHFFFAOYSA-N
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Description

9-Benzyl-6-chloro-2-phenylpurine (CAS 176515-40-5) is a synthetically valuable purine derivative primarily utilized as a versatile building block in medicinal chemistry and organic synthesis. Its core research value lies in its role as a key intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the efficient construction of complex, diversely functionalized purine libraries . Scientific studies have demonstrated that this compound can be selectively synthesized via the regioselective Suzuki-Miyaura coupling of 9-benzyl-6-chloro-2-iodopurine with phenylboronic acid . The presence of the chlorine atom at the 6-position and the phenyl group at the 2-position makes it a privileged scaffold for further functionalization, enabling the exploration of structure-activity relationships in drug discovery projects. Purine derivatives are fundamental in biological systems, and analogs like this are investigated for their potential across a wide spectrum of therapeutic areas, including as scaffolds for developing novel antitubercular agents . This compound is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the relevant safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176515-40-5

Molecular Formula

C18H13ClN4

Molecular Weight

320.8 g/mol

IUPAC Name

9-benzyl-6-chloro-2-phenylpurine

InChI

InChI=1S/C18H13ClN4/c19-16-15-18(22-17(21-16)14-9-5-2-6-10-14)23(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2

InChI Key

ABGRSMRFORNOOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 9 Benzyl 6 Chloro 2 Phenylpurine and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies in Purine (B94841) Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to purine chemistry has been particularly fruitful. capes.gov.brnih.gov These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the purine ring, providing access to a diverse range of analogues that would be difficult to synthesize using traditional methods. nih.gov The versatility of these reactions is highlighted by their application to relatively labile systems like purine 2'-deoxynucleosides. capes.gov.br

Suzuki-Miyaura Reactions for Regioselective Arylation of Halopurines

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for the arylation of halopurines. researchgate.netnih.gov This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com The use of aqueous solvent systems and water-soluble ligands has further expanded its utility for modifying hydrophilic nucleosides and nucleotides without the need for protecting groups. nih.gov

A significant challenge in the functionalization of dihalopurines is achieving regioselectivity. In the case of 2,6-dihalopurines, the differential reactivity of the C2 and C6 positions can be exploited to control the site of arylation. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This indicates that the chlorine atom at the C6 position is more reactive towards Suzuki-Miyaura coupling than the one at the C2 position.

Conversely, by using a different starting material, 9-benzyl-6-chloro-2-iodopurine, the regioselectivity can be reversed. The Suzuki-Miyaura reaction with phenylboronic acid selectively occurs at the C2 position to give 9-benzyl-6-chloro-2-phenylpurine. researchgate.net This highlights the general principle that the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. This predictable selectivity is crucial for the strategic synthesis of specifically substituted purine derivatives.

Starting MaterialCoupling PartnerMajor ProductReference
9-Benzyl-2,6-dichloropurinePhenylboronic acid (1 equiv.)9-Benzyl-2-chloro-6-phenylpurine researchgate.net
9-Benzyl-6-chloro-2-iodopurinePhenylboronic acidThis compound researchgate.net

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. researchgate.netrsc.orgnih.gov For the coupling of 6-chloropurines with various phenylboronic acids, careful optimization is necessary to achieve high yields.

Anhydrous conditions in a solvent like toluene (B28343) have been found to be superior for the coupling of electron-rich boronic acids. researchgate.net In contrast, for electron-poor arylboronic acids, as well as for alkenylboronic acids, an aqueous dimethoxyethane (DME) solvent system is often more effective. researchgate.net The choice of base is also critical, with inorganic bases such as potassium carbonate often proving more suitable than organic bases. researchgate.net Temperature and reaction time are also key parameters that need to be fine-tuned to maximize the yield of the desired coupled product. researchgate.net

Boronic Acid TypeOptimal Solvent SystemReference
Electron-rich arylboronic acidsAnhydrous Toluene researchgate.net
Electron-poor arylboronic acidsAqueous DME researchgate.net
Alkenylboronic acidsAqueous DME researchgate.net

Stille Coupling Approaches for C-6 Arylation and Hetarylation

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, provides an alternative and versatile method for forming C-C bonds at the C6 position of the purine ring. organic-chemistry.orgsynarchive.com A key advantage of the Stille reaction is the stability of the organostannane reagents, which are often tolerant of a wide range of functional groups. youtube.com However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

The reaction is catalyzed by palladium complexes, and various ligands can be employed to modulate the reactivity and scope of the reaction. harvard.edu Additives such as copper(I) salts can significantly accelerate the reaction rate. harvard.edu The Stille coupling has been successfully employed for the synthesis of 6-aryl and 6-hetarylpurine derivatives, expanding the chemical space accessible from 6-chloropurine (B14466) precursors.

Comparative Analysis of Transition Metal-Catalyzed Coupling Protocols

Both Suzuki-Miyaura and Stille couplings are powerful methods for the derivatization of halopurines, each with its own set of advantages and disadvantages. The Suzuki-Miyaura reaction is generally preferred due to the low toxicity of the boron-containing reagents and byproducts. organic-chemistry.org The reaction conditions are often mild, and the use of aqueous solvents is possible, making it a more "green" and practical choice for many applications. youtube.com

The Stille reaction, while highly effective and tolerant of many functional groups, is hampered by the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.orgharvard.edu However, in certain cases where the corresponding boronic acid is unstable or difficult to prepare, the Stille coupling may offer a viable synthetic route.

Other palladium-catalyzed couplings, such as the Negishi coupling (using organozinc reagents), have also been applied to the synthesis of C-6 substituted purine nucleosides, demonstrating high yields for the coupling of alkyl, cycloalkyl, and aryl zinc halides with 6-chloropurine ribonucleosides. nih.gov The choice of a specific coupling protocol often depends on the desired substituent, the stability of the organometallic reagent, and considerations regarding toxicity and ease of purification.

Nucleophilic Substitution and Alkylation Reactions on the Purine Core

Beyond palladium-catalyzed reactions, the purine core is amenable to functionalization through nucleophilic substitution and alkylation reactions. These methods provide straightforward access to a variety of derivatives with diverse functionalities.

The chlorine atom at the C6 position of this compound and related compounds is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate the corresponding 6-substituted purine derivatives. rsc.orgresearchgate.net These reactions are often carried out under basic conditions or with the aid of microwave irradiation to accelerate the reaction rate and improve yields. rsc.orgresearchgate.net For instance, the amination of 6-chloropurine derivatives with various amines can be efficiently achieved using diisopropylethylamine (DIPEA) as a base in a suitable solvent like n-butanol at elevated temperatures. acs.org

Selective Nucleophilic Displacement at Chloro Positions

The chlorine atom at the C6 position of the this compound ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of numerous 6-substituted purine derivatives. The general mechanism involves the attack of a nucleophile at the C6 carbon, followed by the departure of the chloride ion.

A range of nucleophiles, including amines, thiols, and alkoxides, have been successfully employed to displace the C6-chloro substituent. For instance, treatment of 6-chloropurine derivatives with various amines or thiols readily yields the corresponding 6-amino or 6-thio-substituted purines. Similarly, reaction with sodium alkoxides provides 6-alkoxypurines.

Recent advancements have also explored the use of carbon nucleophiles for the C-C bond formation at the C6 position. For example, the reaction of 6-chloropurines with 3-alkyl-acetylacetone under microwave irradiation has been shown to produce C6-alkylated purine analogues in good to excellent yields. rsc.org This method offers a complementary approach to traditional cross-coupling reactions for the synthesis of C6-alkylated purines.

The following table summarizes the selective nucleophilic displacement at the C6 position of 6-chloropurine analogues with various nucleophiles.

Table 1: Nucleophilic Displacement Reactions at the C6-Position of 6-Chloropurine Analogues

NucleophileReagent ExampleProduct Type
AmineR-NH26-Aminopurine derivative
ThiolR-SH6-Thiopurine derivative
AlkoxideR-ONa6-Alkoxypurine derivative
Carbon Nucleophile3-Alkyl-acetylacetone6-Alkylpurine derivative

Regioselective N-Benzylation and Other N-Alkylation Strategies

The alkylation of the purine ring can occur at either the N7 or N9 position of the imidazole (B134444) ring, often leading to a mixture of regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent used. ub.edu Generally, the N9-alkylated product is the thermodynamically more stable and, therefore, the major product. nih.govacs.org However, controlling the regioselectivity to favor one isomer over the other remains a significant synthetic challenge.

Several strategies have been developed to achieve regioselective N-alkylation. One approach involves the use of specific bases and solvents to direct the alkylation. For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base under microwave irradiation has been reported to favor the formation of N9-alkylated purines. ub.edu

Another innovative strategy to achieve regiospecific N9 alkylation involves the introduction of a sterically hindering group at the C6 position that can shield the N7 position from the alkylating agent. For example, the synthesis of 6-(azolyl)purine derivatives has been shown to lead to exclusive N9-alkylation. acs.org X-ray crystal structures of these compounds reveal that the azole and purine rings are essentially coplanar, positioning a C-H bond of the azole ring directly over the N7 atom of the purine, thus sterically blocking its approach by an alkylating agent. acs.org Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylated product. acs.org In contrast, a similar reaction with 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine, where the imidazole and purine rings are rotated, yielded a mixture of N9 and N7 isomers, highlighting the importance of the coplanar conformation for regioselectivity. acs.org

The following table provides a summary of strategies for the regioselective N-alkylation of purines.

Table 2: Strategies for Regioselective N-Alkylation of Purines

StrategyKey FeaturePredominant Isomer
Thermodynamic ControlStandard alkylation conditionsN9 (major), N7 (minor) nih.govacs.org
Microwave-Assisted SynthesisUse of tetrabutylammonium hydroxideN9 ub.edu
Steric ShieldingIntroduction of a C6-azolyl groupN9 (exclusive) acs.org

Synthesis of Complex Purine Derivatives and Prodrug Precursors

The versatile nature of this compound and its analogues makes them valuable starting materials for the synthesis of more complex purine derivatives, including nucleoside and deoxynucleoside analogues, which are often investigated as potential prodrugs.

Preparation of Purine Ribonucleoside and Deoxynucleoside Analogues

The synthesis of purine nucleosides from 6-chloropurine derivatives is a well-established field. A common method is the Vorbrüggen glycosylation, which involves the coupling of a silylated purine base with a protected sugar derivative, typically in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) or titanium(IV) chloride (TiCl4). nih.gov This reaction generally leads to the formation of the N9-glycosylated product.

A practical and efficient synthesis of the anticancer drug cladribine (B1669150) (2-chloro-2'-deoxyadenosine) has been developed starting from 2,6-dichloropurine (B15474), a close analogue of the title compound. byu.eduopenaccesspub.org This synthesis involves the coupling of the purine with a protected 2-deoxyribose derivative. byu.edu The stereoselectivity of the glycosylation can be influenced by the choice of solvents and the nature of the substituents on the purine ring. byu.edu

Enzymatic methods, such as transglycosylation reactions catalyzed by nucleoside phosphorylases, have also emerged as powerful tools for the synthesis of purine nucleoside analogues. mdpi.com These biocatalytic approaches can offer high regioselectivity and stereoselectivity under mild reaction conditions.

The following table outlines key methods for the synthesis of purine nucleoside analogues.

Table 3: Methods for the Synthesis of Purine Nucleoside Analogues

MethodKey Reagents/CatalystsProduct Type
Vorbrüggen GlycosylationSilylated purine, protected sugar, Lewis acid (e.g., SnCl4)N9-Nucleoside nih.gov
Sodium Salt MethodPurine sodium salt, protected sugar halideN9-Nucleoside byu.edu
Enzymatic TransglycosylationNucleoside phosphorylases, sugar donorNucleoside analogue mdpi.com

Challenges in Introducing Functionalized C-Substituents

While the introduction of heteroatom substituents at the C6 position of the purine ring via nucleophilic aromatic substitution is a relatively straightforward process, the formation of C-C bonds at this position presents a greater synthetic challenge. nih.gov The direct alkylation or arylation of the C6 position requires more specialized and often harsher reaction conditions compared to the displacement of the chloro group by N-, O-, or S-nucleophiles.

Despite these challenges, several methods have been developed to introduce carbon-based functional groups at the C6 position. The Suzuki-Miyaura cross-coupling reaction of 6-chloropurines with boronic acids has been successfully employed for the synthesis of 6-aryl- and 6-alkenylpurines. researchgate.net More recently, photoredox and nickel-catalyzed dual catalytic methods have been demonstrated for the sp²–sp³ cross-electrophile coupling of 6-chloropurines with a wide range of alkyl bromides. nih.gov This approach allows for the direct installation of alkyl groups, including those with significant steric bulk or functional groups, under mild conditions. nih.gov These advanced catalytic methods provide a powerful tool for diversifying the purine scaffold and accessing novel chemical space.

The following table highlights the challenges and solutions for introducing C-substituents at the C6-position of purines.

Table 4: Challenges and Methods for C6-Functionalization of Purines

ChallengeMethodReagents/Catalysts
Difficulty of C-C bond formationSuzuki-Miyaura Cross-CouplingBoronic acids, Palladium catalyst researchgate.net
Photoredox/Nickel Dual CatalysisAlkyl bromides, Photoredox catalyst, Nickel catalyst nih.gov
Microwave-Promoted SNAr3-Alkyl-acetylacetone rsc.org

Mechanistic Investigations and Molecular Target Elucidation

Studies on the Mechanism of Antimycobacterial Action

While various purine (B94841) analogues have been investigated for their effects against Mycobacterium tuberculosis, specific research detailing the antimycobacterial mechanism of 9-Benzyl-6-chloro-2-phenylpurine is not extensively available in the public domain. The following sections outline the key mycobacterial targets that would be relevant for such an investigation.

Identification and Validation of Mycobacterial Enzyme Targets (e.g., InhA, CYP121)

Direct inhibitory activity of this compound against key mycobacterial enzymes has not been specifically reported. However, enzymes such as the enoyl-acyl carrier protein reductase (InhA) and Cytochrome P450 121 (CYP121) are validated targets for antitubercular drugs. InhA is a critical enzyme in the type-II fatty acid synthase (FAS-II) system, essential for the biosynthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to cell death. Similarly, CYP121 has been identified as essential for the viability of M. tuberculosis, making it another potential target for novel inhibitors. Future studies would be required to determine if this compound exhibits inhibitory action against these or other specific mycobacterial enzymes.

Analysis of Molecular Interactions with Mycobacterial Biosynthetic Pathways

The antimycobacterial activity of many compounds stems from their ability to interfere with essential biosynthetic pathways. Beyond the mycolic acid pathway, other critical processes in M. tuberculosis include the biosynthesis of amino acids, nucleotides, and cell wall peptidoglycan. There is currently no published research analyzing the molecular interactions of this compound with these specific mycobacterial pathways.

Mechanisms of Cytostatic and Anticancer Activity

The purine scaffold is central to the development of many anticancer agents, primarily due to its structural similarity to endogenous purines, allowing for interference with nucleic acid synthesis and cellular signaling.

Target Identification of Anti-Proliferative Purine Derivatives (e.g., Kinases, DNA biosynthesis machinery)

The search for new antitumor compounds has led to the synthesis and evaluation of various 2,6,9-trisubstituted purine derivatives. nih.gov A primary mechanism for the anti-proliferative activity of many purine analogues is the inhibition of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. nih.gov By inhibiting CDKs, these compounds can halt cell cycle progression and prevent tumor cell proliferation. Another major target is the DNA biosynthesis machinery, where purine analogues can act as fraudulent nucleosides, becoming incorporated into DNA and triggering chain termination or cellular damage.

Specific studies to identify the molecular targets of this compound have not been detailed. It remains to be determined whether its cytostatic effects, if any, are mediated through the inhibition of specific kinases or interference with DNA replication.

Molecular Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Research into a series of 2,6,9-trisubstituted purines has shown that a primary mechanism of action for the most active compounds within the tested cancer cell lines is the induction of apoptosis, or programmed cell death. nih.gov While the specific compound this compound was not included in that particular study, the findings suggest that this class of molecules has the potential to act as apoptosis-inducing agents. nih.gov

Flow cytometry analysis of related derivatives has confirmed their ability to induce apoptosis. nih.gov Furthermore, many purine-based compounds are known to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing damaged cells from proceeding with division. The precise effect of this compound on cell cycle progression and its capacity to induce apoptosis would need to be confirmed through dedicated experimental analysis.

Potential Apoptotic Activity of Related Purine Analogues

Compound Class Observed Mechanism Cell Lines Tested Reference
2,6,9-Trisubstituted Purines Induction of Apoptosis Various Cancer Cell Lines nih.gov
This compound Data Not Available Not Applicable N/A

Elucidation of Signaling Pathway Modulation by Purine Analogues

Purine analogues can exert their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival. Key pathways often implicated include the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the mitogen-activated protein kinase (MAPK) cascade. Inhibition of these pathways can disrupt the signals that drive tumor growth. Currently, there is no specific information available from the searched literature detailing how this compound might modulate these or other signaling pathways.

Advanced Approaches for Target Identification and Validation

Advanced experimental techniques are indispensable for identifying the specific molecular targets of a compound and validating these interactions. These methods provide a direct line of sight into the complex interplay between a small molecule and the proteome.

Chemoproteomics and Affinity-Based Proteomic Profiling

Chemoproteomics and affinity-based proteomic profiling are powerful strategies for identifying the protein targets of a small molecule directly in a complex biological sample. These approaches typically involve designing a chemical probe based on the molecule of interest, which is then used to "fish out" its binding partners from cell lysates or living cells.

As of the current date, there is no publicly available research specifically detailing the use of chemoproteomics or affinity-based proteomic profiling to identify the molecular targets of This compound .

Functional Genomics Screening (e.g., CRISPR/RNAi Libraries)

Functional genomics screening, utilizing technologies like CRISPR/Cas9 or RNA interference (RNAi), allows for the systematic perturbation of gene function to identify genes that are essential for the activity of a compound. For instance, a library of cells, each with a different gene knocked out or silenced, can be treated with the compound to see which genetic modifications confer resistance or sensitivity.

There are currently no published studies that have employed functional genomics screening techniques such as CRISPR or RNAi libraries to elucidate the molecular targets or mechanism of action of This compound .

Biophysical Techniques for Ligand-Target Engagement (e.g., Thermal Shift Assays, Surface Plasmon Resonance)

Biophysical techniques are crucial for confirming direct binding between a ligand and its putative target and for quantifying the binding affinity and kinetics. Thermal shift assays (TSA), for example, measure the change in the melting temperature of a protein upon ligand binding, while surface plasmon resonance (SPR) provides real-time data on the association and dissociation of a ligand to a target immobilized on a sensor chip.

Specific data from biophysical assays such as thermal shift assays or surface plasmon resonance to validate the interaction of This compound with any particular molecular target are not available in the scientific literature.

Computational and Structural Biology in Target Elucidation

Computational and structural biology methods provide invaluable insights into the potential binding modes and interactions of a small molecule with its protein targets at an atomic level. These in silico approaches can guide experimental work and help in the rational design of more potent and selective analogs.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to a protein target.

There are no specific molecular docking studies for This compound reported in the publicly accessible scientific literature to predict its binding mode with potential biological targets.

Molecular Dynamics Simulations to Explore Ligand-Protein Interactions

To date, no molecular dynamics simulation studies have been published that specifically explore the interactions between This compound and a protein target.

Elucidation of High-Resolution Inhibitor-Target Interactions Through X-ray Crystallography

Detailed structural analysis using X-ray crystallography has been a critical tool in understanding the precise binding mechanisms of inhibitors to their protein targets. However, as of the latest available research, a high-resolution X-ray crystal structure of this compound in complex with a specific biological target has not been publicly documented.

While crystallographic data exists for structurally related purine analogs, the specific interactions and conformational details of this compound within a protein binding pocket remain to be elucidated through this method. The absence of such a structure in the Protein Data Bank (PDB) and related scientific literature prevents a detailed discussion of its specific hydrogen bonds, hydrophobic interactions, and any induced conformational changes in its target protein at the atomic level.

Future crystallographic studies are necessary to provide a definitive high-resolution view of the inhibitor-target complex. Such research would be invaluable for structure-based drug design efforts and for a more profound understanding of the compound's mechanism of action.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment, Conformation, and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 9-Benzyl-6-chloro-2-phenylpurine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing insights into the compound's connectivity, conformation, and potential tautomeric forms.

Applications of 1D and 2D NMR (¹H, ¹³C, NOESY, HMBC)

The structural assignment of this compound is accomplished through a synergistic application of various NMR techniques.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H8 (Purine)8.0 - 8.5140 - 145
Benzyl-CH₂5.4 - 5.647 - 50
Phenyl-H (ortho)8.2 - 8.5128 - 130
Phenyl-H (meta)7.4 - 7.6128 - 130
Phenyl-H (para)7.4 - 7.6130 - 132
Benzyl-H (ortho)7.2 - 7.4127 - 129
Benzyl-H (meta)7.2 - 7.4127 - 129
Benzyl-H (para)7.2 - 7.4128 - 130
C2 (Purine)-158 - 162
C4 (Purine)-150 - 153
C5 (Purine)-130 - 133
C6 (Purine)-150 - 153
C8 (Purine)-140 - 145
Phenyl-C (ipso)-135 - 138
Benzyl-C (ipso)-134 - 137

Note: These are predicted values and may differ from experimentally determined shifts.

NOESY and HMBC: Two-dimensional NMR experiments are crucial for the definitive assignment of the regiochemistry of substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments establish through-space correlations between protons. For this compound, a key NOE correlation would be expected between the benzylic protons (CH₂) and the H8 proton of the purine (B94841) ring, confirming the attachment of the benzyl (B1604629) group at the N9 position. The absence of an NOE between the benzylic protons and any protons on the pyrimidine (B1678525) ring would further support the N9-benzylation.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in confirming the connectivity of the entire molecular framework. For instance, correlations would be anticipated between the H8 proton and the C4 and C5 carbons of the purine ring, and between the benzylic protons and the C4 and C8 carbons. Furthermore, HMBC can definitively place the phenyl group at the C2 position through correlations between the ortho-protons of the phenyl ring and the C2 carbon of the purine. The structural assignments of related chlorinated purine analogues have been successfully established using a combination of NOESY and HMBC techniques. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural features through the analysis of its fragmentation pattern.

The nominal molecular weight of this compound (C₁₉H₁₄ClN₅) is approximately 360.8 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum can provide valuable structural information. Key expected fragmentation pathways would include:

Loss of the benzyl group: A prominent fragment would likely correspond to the loss of the benzyl radical (C₇H₇•), resulting in a fragment ion with an m/z value corresponding to the 2-phenyl-6-chloropurine core.

Loss of the chlorine atom: Fragmentation involving the loss of a chlorine radical (Cl•) is also a probable event.

Cleavage of the phenyl group: Fragmentation of the C-C bond between the purine ring and the phenyl group could also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Formula Predicted m/z
Molecular Ion [M]⁺[C₁₉H₁₄ClN₅]⁺~359/361 (isotope pattern)
[M - C₇H₇]⁺[C₁₂H₇ClN₅]⁺~268/270 (isotope pattern)
[M - Cl]⁺[C₁₉H₁₄N₅]⁺~324
Benzyl Cation[C₇H₇]⁺91

Note: The m/z values are for the most abundant isotopes and the presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformational Analysis

Although specific X-ray crystallographic data for this compound is not publicly available, data for the closely related compound, 9-benzyl-6-chloro-9H-purine, is present in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 742758. This suggests that obtaining suitable crystals of this compound for X-ray analysis is feasible.

Should such data become available, it would provide crucial information on:

Planarity of the purine ring system.

The dihedral angles between the purine ring and the C2-phenyl and N9-benzyl substituents, which would define the solid-state conformation.

Intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonding, which can influence the physical properties of the compound.

Future Research Trajectories and Broader Academic Impact of 9 Benzyl 6 Chloro 2 Phenylpurine Derivatives

Discovery of Novel Biological Targets and Mechanistic Pathways

The exploration of 9-benzyl-6-chloro-2-phenylpurine derivatives has thus far revealed promising activity against a range of diseases, including cancer, microbial infections, and viral illnesses. nih.govnih.govresearchgate.netnih.gov Future research will likely focus on elucidating the precise molecular mechanisms behind these observed biological effects and identifying novel cellular targets.

Initial studies have demonstrated that certain 6,9-disubstituted purine (B94841) analogues exhibit significant cytotoxic activity against various cancer cell lines, such as liver, colon, and breast cancer. nih.govresearchgate.net For instance, derivatives with specific substitutions on the piperazine (B1678402) ring at C-6 have shown potent cytotoxic effects on hepatocellular carcinoma cells. nih.gov The next frontier of research will involve moving beyond broad cytotoxic screening to pinpoint the specific enzymes, receptors, or signaling pathways that these compounds modulate. Investigating their potential as inhibitors of kinases, polymerases, or other enzymes crucial for cancer cell proliferation and survival will be a key focus.

In the realm of infectious diseases, derivatives of 9-benzyl-purine have shown notable antimycobacterial and antirhinovirus activity. nih.govnih.gov Specifically, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine has emerged as a potent agent against Mycobacterium tuberculosis. nih.gov Future work should aim to identify the specific mycobacterial enzymes or cellular processes that are inhibited by these compounds. Similarly, for their antirhinovirus activity, research will be directed at understanding their interaction with viral proteins or host factors essential for viral replication. nih.gov The potential for these compounds to act as antithyroid agents is also an emerging area of investigation. nih.gov

Rational Design and De Novo Synthesis of Enhanced Purine Analogues

The principles of rational drug design, coupled with advanced synthetic methodologies, will be instrumental in creating enhanced purine analogues with improved potency, selectivity, and pharmacokinetic profiles. The existing body of work provides a solid foundation for this endeavor, highlighting key structural features that influence biological activity.

The synthesis of 9-benzyl-purine derivatives has been achieved through multi-step processes, often starting from commercially available pyrimidines. researchgate.net These synthetic routes allow for systematic modifications at various positions of the purine ring. For example, the introduction of a chlorine atom at the C-2 position has been shown to enhance the antimycobacterial activity of 9-benzyl-6-(2-furyl)purines. nih.gov Similarly, structure-activity relationship studies of 6-anilino-9-benzyl-2-chloropurines revealed that small, lipophilic substituents at the para position of the aniline (B41778) ring were beneficial for antirhinovirus activity. nih.gov

Future de novo synthesis efforts will likely focus on:

Exploring diverse substitutions: Systematically introducing a wide range of functional groups at the C-2, C-6, and N-9 positions to probe the chemical space and optimize biological activity.

Stereochemical considerations: Investigating the impact of stereochemistry on the interaction of these compounds with their biological targets.

Bioisosteric replacement: Replacing key functional groups with bioisosteres to improve metabolic stability and reduce potential toxicity.

The synthesis of novel 2,9-diaryl-6-carbamoylpurines has already demonstrated the potential of modifying the C-6 position to achieve potent antitubercular agents. nih.gov This highlights the continuous opportunities for innovation in the synthesis of new purine derivatives.

Integration of Cheminformatics and Artificial Intelligence in Purine Drug Discovery Research

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery and development of purine-based therapeutics. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties, thereby accelerating the research process. mdpi.com

For this compound derivatives, AI and machine learning algorithms can be employed to:

Develop predictive models: Create quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogues before their synthesis.

Identify novel scaffolds: Utilize generative models to design entirely new purine-based scaffolds with desired therapeutic profiles. mdpi.com

Predict ADMET properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds to prioritize those with the highest chance of success in clinical development.

By leveraging AI, researchers can navigate the extensive chemical space of purine derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com

Contributions to Fundamental Understanding of Purine Reactivity and Biological Recognition

The study of this compound and its analogues not only drives the development of new drugs but also contributes significantly to our fundamental understanding of purine chemistry and biology. The synthesis and biological evaluation of these compounds provide valuable insights into the reactivity of the purine core and the nature of its interactions with biological macromolecules.

The various synthetic strategies employed to create these derivatives shed light on the reactivity of different positions of the purine ring system. researchgate.netcsic.es For instance, the selective substitution at the C-6 position via reactions with amines or other nucleophiles is a well-established method. nih.gov The investigation of different coupling reactions, such as the Stille coupling to introduce a furyl group at C-6, further expands the synthetic chemist's toolkit for modifying purines. nih.gov

From a biological perspective, studying how structural modifications to the 9-benzylpurine scaffold affect activity helps to map the binding pockets of their target proteins. This information is crucial for understanding the principles of molecular recognition between small molecules and their biological receptors. The knowledge gained from these studies has broader implications for the design of other classes of enzyme inhibitors and receptor modulators that target purine-binding sites.

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